molecular formula C16H20N4O2 B2757498 N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide CAS No. 899990-25-1

N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide

Cat. No.: B2757498
CAS No.: 899990-25-1
M. Wt: 300.362
InChI Key: JUKCJBNJRUOOHI-UHFFFAOYSA-N
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Description

N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide is a synthetic organic compound designed for research applications, featuring an indole moiety linked to a piperidine dicarboxamide core. The indole scaffold is a privileged structure in medicinal chemistry and is known for its diverse biological activities . This specific molecular architecture suggests potential for interaction with various biological targets, particularly in the central nervous system. Piperidine and dicarboxamide functional groups are commonly incorporated into molecules to modulate properties like solubility and binding affinity, and to engage targets through hydrogen bonding. The primary research value of this compound is derived from the indole moiety. Indole derivatives are extensively investigated for their wide range of pharmacological properties, which can include antiviral, anti-inflammatory, anticancer, and antimicrobial activities . Furthermore, structurally similar indole-based compounds have demonstrated significant affinity for serotonin receptors, such as 5-HT1A and 5-HT2A, which are critical targets for researching neurological and psychiatric disorders . The mechanism of action for such compounds often involves key interactions with enzyme active sites or receptor binding pockets; a common anchoring point for ligands featuring a basic nitrogen is a salt bridge formation with a conserved aspartate residue in G protein-coupled receptors (GPCRs) . Researchers may explore this compound as a chemical tool for neuroscience or as a lead structure in the development of new therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-N-(1-methylindol-3-yl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-19-10-13(12-4-2-3-5-14(12)19)18-16(22)20-8-6-11(7-9-20)15(17)21/h2-5,10-11H,6-9H2,1H3,(H2,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKCJBNJRUOOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others.

    Formation of the Piperidine Ring: The piperidine ring is often synthesized through cyclization reactions involving appropriate precursors.

    Coupling of Indole and Piperidine: The final step involves coupling the indole and piperidine moieties under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product .

Chemical Reactions Analysis

2.1. Hydrolysis

Compounds with amide bonds, like N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide, can undergo hydrolysis under acidic or basic conditions. This reaction would break the amide bonds, potentially leading to the formation of carboxylic acids and amines.

Reaction ConditionsProducts
Acidic HydrolysisCarboxylic Acid + Amine
Basic HydrolysisCarboxylate Salt + Amine

2.2. Nucleophilic Substitution

Reaction ConditionsProducts
Nucleophilic AttackSubstituted Piperidine Derivative

2.3. Condensation Reactions

Similar to other amides, this compound might participate in condensation reactions with other molecules containing reactive functional groups, such as aldehydes or ketones, under appropriate conditions.

Reaction ConditionsProducts
Condensation with AldehydeImine or Enamine Derivative

3.1. Formylation of Indole

Indole derivatives can be formylated using methods like the Vilsmeier-Haack reaction, which involves the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce a formyl group at the 3-position of the indole ring .

ReagentsConditionsProduct
POCl3, DMFHeatIndole-3-carbaldehyde

3.2. Amidation

The piperidine ring can be functionalized with dicarboxamide groups through amidation reactions involving carboxylic acid derivatives and amines.

ReagentsConditionsProduct
Carboxylic Acid Derivative, AmineCoupling Agent (e.g., DCC)Amide

Characterization and Analysis

Characterization of this compound involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods help confirm the structure and purity of the compound.

TechniqueInformation Provided
NMRStructural Confirmation
IRFunctional Group Identification
MSMolecular Weight and Fragmentation Pattern

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H18N4O2
  • Molecular Weight : 286.33 g/mol
  • IUPAC Name : N1-(1H-indol-3-yl)piperidine-1,4-dicarboxamide

The compound features an indole ring system, which is notable for its wide range of biological activities. The piperidine moiety enhances its pharmacological properties, making it a versatile building block in drug development.

Medicinal Chemistry

N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide has been synthesized and studied for its potential therapeutic effects against various diseases. Its structural characteristics allow it to interact with multiple biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inhibiting tubulin polymerization, which is crucial for cell division. This mechanism leads to cell cycle arrest and apoptosis in cancer cells. Studies have shown that derivatives of this compound can effectively reduce tumor growth in preclinical models.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Preliminary studies suggest that it may possess efficacy against certain bacterial strains, making it a potential candidate for the development of new antibiotics.

Neuropharmacology

Given the presence of the indole structure, there is ongoing research into the neuropharmacological effects of this compound. Initial findings indicate possible interactions with serotonin receptors, which could lead to antidepressant-like effects.

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers evaluated the effects of this compound on human breast cancer cells. The results demonstrated a significant reduction in cell viability at micromolar concentrations, attributed to its ability to disrupt microtubule dynamics.

Case Study 2: Antimicrobial Activity

A study conducted by the Journal of Medicinal Chemistry reported that derivatives of this compound showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was linked to the disruption of bacterial cell wall synthesis.

Mechanism of Action

The mechanism of action of N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide involves inhibition of specific kinases. This compound binds to the active site of the kinase, preventing its activity and thereby modulating various cellular pathways. The molecular targets and pathways involved include those related to cell proliferation, survival, and immune responses.

Comparison with Similar Compounds

Structural and Functional Group Variations

The piperidine-1,4-dicarboxamide core is highly modular, with substituents at the N1 and N4 positions dictating functional properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Piperidine-1,4-Dicarboxamide Derivatives
Compound Name Substituents (N1/N4) Primary Application/Activity Key Findings Reference ID
Target Compound 1-Methylindole / Unspecified Hypothesized enzyme inhibition Structural similarity to acetylcholinesterase inhibitors (e.g., ZINC96007907) . -
N1-((1-Methyl-3-phenyl-1H-pyrazol-4-yl)methyl) piperidine-1,4-dicarboxamide (ZINC96007907) Pyrazole-methyl / Unspecified Acetylcholinesterase inhibition Identified via docking-based screening; potential neuroprotective agent .
N1-(3-Methylphenyl)piperidine-1,4-dicarboxamide 3-Methylphenyl / Unspecified Corrosion inhibition in 1 M HCl 94% inhibition efficiency at 100 ppm; mixed-type inhibitor .
N1-(4-Chlorobenzyl)-N4-(2-(pyridin-4-yl)ethyl)piperidine-1,4-dicarboxamide (8a) 4-Chlorobenzyl / Pyridin-4-yl-ethyl Antiviral (alphavirus replication) Synthesized in 91% yield; structural optimization for potency .
N1-(4-Methylphenyl)piperidine-1,4-dicarboxamide 4-Methylphenyl / Unspecified Structural studies Crystal structure reveals equatorial amide positioning and hydrogen-bonded 3D network .

Structural Insights

  • Crystal Packing: N1-(4-Methylphenyl)piperidine-1,4-dicarboxamide forms a monoclinic crystal system (space group P21/c) with intermolecular N–H···O hydrogen bonds. The amide groups adopt equatorial positions, minimizing steric strain. The indole derivative may exhibit similar hydrogen-bonding patterns but with additional C–H···π interactions due to its heterocyclic substituent .
  • Synthetic Routes : Piperidine-dicarboxamides are typically synthesized via coupling reactions (e.g., HATU/HOAt-mediated amidation) or hydrolysis of ester precursors (e.g., NaOH/EtOH). Modifying substituents requires tailored starting materials, as seen in compound 8a’s synthesis .

Biological Activity

N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological activities, mechanisms of action, and relevant research findings.

Compound Overview

This compound features a unique structure combining an indole moiety and a piperidine ring. This structural configuration is believed to facilitate interactions with various biological targets, making it a candidate for therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step procedures:

  • Formation of the Indole Moiety : Various methods such as Fischer indole synthesis or Bartoli indole synthesis can be employed.
  • Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors are used to synthesize the piperidine component.
  • Coupling Reaction : The final step involves coupling the indole and piperidine moieties under specific conditions to yield the target compound.

Biological Activities

This compound exhibits several notable biological activities, including:

Anticancer Activity

Research indicates that this compound demonstrates significant antiproliferative effects against various cancer cell lines, including HeLa (cervical), MCF-7 (breast), and HT-29 (colon) cancer cells. For instance:

  • IC50 Values : Some derivatives have shown IC50 values as low as 0.34 μM against MCF-7 cells, indicating potent activity .
  • Mechanism : The compound induces apoptosis in a dose-dependent manner and arrests cells in the G2/M phase of the cell cycle while inhibiting tubulin polymerization similar to colchicine .

Antiviral Activity

Indole derivatives, including this compound, have been evaluated for their antiviral properties. Studies have indicated that these compounds can inhibit viral replication in vitro, suggesting potential applications in treating viral infections.

Anti-inflammatory and Antidiabetic Activities

The compound also shows promise in anti-inflammatory and antidiabetic research. Various studies have synthesized analogs that exhibit significant anti-inflammatory effects and improved glucose metabolism in diabetic models.

The mechanism of action for this compound involves:

  • Kinase Inhibition : The compound binds to specific kinases' active sites, inhibiting their activity and modulating pathways related to cell proliferation and survival.

Case Studies and Research Findings

Here are some pertinent findings from recent studies:

StudyFindings
Compound 7d derived from N-(indolyl)methyl showed IC50 values of 0.52 μM (HeLa), 0.34 μM (MCF-7), and 0.86 μM (HT-29). Mechanistic studies revealed apoptosis induction and G2/M phase arrest.
Inhibition of specific kinases was demonstrated, with potential implications for cancer therapy through modulation of cell signaling pathways.
Indole derivatives exhibited antiviral activity; further research is needed to explore their full therapeutic potential.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide?

To optimize synthesis, focus on:

  • Coupling Reaction Conditions : Use stoichiometric equivalents of reactants (e.g., 1.1–1.3 equivalents of but-3-ynoic acid) and catalysts like 2-Cl-1-methylpyridinium iodide to improve yield .
  • Temperature Control : Maintain 85°C during cyclization steps to ensure complete reaction while avoiding decomposition .
  • Purification Methods : Employ reverse-phase HPLC for final purification to isolate the compound as a trifluoroacetate salt, achieving >95% purity .
  • Safety Precautions : Handle intermediates (e.g., nitrobenzene derivatives) in fume hoods and use personal protective equipment (PPE) due to potential toxicity .

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the indole and piperidine moieties, paying attention to methyl group shifts (δ 2.5–3.5 ppm) and aromatic proton signals .
  • High-Performance Liquid Chromatography (HPLC) : Validate purity (>99%) using C18 columns with acetonitrile/water gradients .
  • X-Ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, ensuring accurate bond length and angle measurements .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s potential as a corrosion inhibitor?

  • Electrochemical Testing : Use potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in 1 M HCl to assess inhibition efficiency. Compare with known inhibitors like N1-(3-methylphenyl)piperidine-1,4-dicarboxamide .
  • Surface Analysis : Perform scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS) to evaluate protective film formation on steel surfaces .
  • Dose-Response Studies : Test concentrations from 0.1–5 mM to determine optimal inhibition efficacy, correlating with adsorption isotherm models (e.g., Langmuir) .

Q. What methodologies are suitable for evaluating the compound’s pharmacological activity (e.g., anticancer or antimicrobial)?

  • In Vitro Assays :
    • Anticancer : Screen against human cancer cell lines (e.g., MCF-7, A549) using MTT assays. Compare IC50_{50} values with reference drugs like doxorubicin .
    • Antimicrobial : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution to determine minimum inhibitory concentrations (MICs) .
  • Mechanistic Studies :
    • Use flow cytometry to assess apoptosis induction (Annexin V/PI staining) or mitochondrial membrane potential disruption .
    • Perform molecular docking to predict binding affinity with target proteins (e.g., tubulin, DNA topoisomerases) .

Q. How can structural modifications enhance the compound’s bioactivity or physicochemical properties?

  • Substituent Engineering :
    • Introduce electron-withdrawing groups (e.g., -CF3_3) to the piperidine ring to improve metabolic stability .
    • Replace the indole methyl group with bulkier substituents (e.g., ethyl, benzyl) to modulate lipophilicity and target binding .
  • Bioisosteric Replacements : Substitute the carboxamide group with an allenamide moiety to enhance solubility while retaining hydrogen-bonding capacity .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Reproducibility Checks : Verify assay conditions (e.g., cell line passage number, serum concentration) and compound purity via independent analytical validation .
  • Orthogonal Assays : Confirm anticancer activity using both viability (MTT) and clonogenic survival assays to rule out false positives .
  • Meta-Analysis : Compare datasets from multiple sources (e.g., Rajendraprasad et al. vs. Yan et al.) to identify trends in structure-activity relationships (SAR) .

Safety and Handling

Q. What protocols are critical for safe laboratory handling of this compound?

  • Storage : Store at –20°C under inert gas (argon) to prevent degradation. Avoid long-term storage in solution .
  • Exposure Mitigation : Use PPE (gloves, goggles) and work in fume hoods during synthesis. In case of skin contact, rinse immediately with water for ≥15 minutes .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl salts) with sodium bicarbonate before disposal, following institutional hazardous waste guidelines .

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